molecular formula C18H19F3N4O3S B2818661 N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921796-05-6

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2818661
CAS RN: 921796-05-6
M. Wt: 428.43
InChI Key: NRPBXDGIMJMWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Transformations of Imidazole Derivatives : Imidazole derivatives, such as those derived from amino acid esters, have been synthesized and transformed into various compounds. These derivatives can be converted into 2,3-dihydro-1H-imidazole-2-thione derivatives or other acetamides, which could have potential applications in pharmaceutical or material sciences (Jasiński et al., 2008).

  • Antibacterial Agents : Certain imidazole acetamide derivatives have been synthesized and found to have significant antibacterial activity. This suggests a potential application in developing new antibacterial agents (Ramalingam et al., 2019).

  • Antimicrobial Activities of Triazole Derivatives : Triazole derivatives, which are structurally related to imidazoles, have been investigated for their antimicrobial activities. This includes compounds like 1,2,4-triazoles, which could offer insights into the potential antimicrobial applications of the compound (Altıntop et al., 2011).

  • Antitumor Activities : Certain imidazole derivatives have been evaluated for their antitumor activities. This includes research on imidazole acyl urea derivatives as Raf kinase inhibitors, indicating potential applications in cancer treatment (Zhu, 2015).

  • Antimicrobial and Antituberculosis Activity : Imidazole derivatives have shown significant antimicrobial and antituberculosis activities. This suggests their potential use in treating infectious diseases (Laddi & Desai, 2016).

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-2-6-22-15(27)9-25-14(10-26)8-23-17(25)29-11-16(28)24-13-5-3-4-12(7-13)18(19,20)21/h2-5,7-8,26H,1,6,9-11H2,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPBXDGIMJMWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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